2-Cycloheptylethane-1-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cycloheptylethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cycloheptyl ethyl bromide with sodium hydrosulfide. The reaction proceeds as follows:
Cycloheptyl ethyl bromide+NaSH→this compound+NaBr
This reaction typically requires anhydrous conditions and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the hydrosulfide ion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can further enhance yield and purity.
Types of Reactions:
- this compound can undergo oxidation to form disulfides. For example:
Oxidation: 2RSH+I2→RSSR+2HI
where R represents the cycloheptylethane group.Reduction: The disulfide formed can be reduced back to the thiol using reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers. For example:Substitution: RSH+R’X→RSR’+HX
where R’ is an alkyl group and X is a halide.Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, polar aprotic solvents
Major Products:
Oxidation: Disulfides (RSSR)
Reduction: Thiols (RSH)
Substitution: Thioethers (RSR’)
Scientific Research Applications
2-Cycloheptylethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in conditions involving oxidative stress.
Mechanism of Action
The mechanism of action of 2-Cycloheptylethane-1-thiol involves its ability to participate in thiol-disulfide exchange reactions. This property allows it to modulate redox states within biological systems, potentially affecting various molecular targets and pathways. For example, it can interact with cysteine residues in proteins, leading to changes in protein function and activity.
Comparison with Similar Compounds
Methanethiol (CH3SH): A simple thiol with a single carbon atom.
Ethanethiol (C2H5SH): A thiol with a two-carbon chain.
Cyclohexanethiol (C6H11SH): A thiol with a cyclohexyl ring.
Comparison: 2-Cycloheptylethane-1-thiol is unique due to its cycloheptyl ring structure, which imparts different steric and electronic properties compared to simpler thiols like methanethiol and ethanethiol. The presence of the cycloheptyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-cycloheptylethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S/c10-8-7-9-5-3-1-2-4-6-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVMOLZNZZRWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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